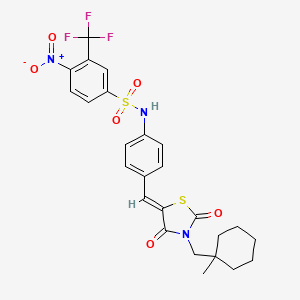

OSU-53

描述

属性

分子式 |

C25H24F3N3O6S2 |

|---|---|

分子量 |

583.6 g/mol |

IUPAC 名称 |

N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C25H24F3N3O6S2/c1-24(11-3-2-4-12-24)15-30-22(32)21(38-23(30)33)13-16-5-7-17(8-6-16)29-39(36,37)18-9-10-20(31(34)35)19(14-18)25(26,27)28/h5-10,13-14,29H,2-4,11-12,15H2,1H3/b21-13- |

InChI 键 |

FANMQRSNMHKZCR-BKUYFWCQSA-N |

SMILES |

O=S(C1=CC=C([N+]([O-])=O)C(C(F)(F)F)=C1)(NC2=CC=C(/C=C(SC(N3CC4(C)CCCCC4)=O)/C3=O)C=C2)=O |

手性 SMILES |

CC1(CCCCC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F)/SC2=O |

规范 SMILES |

CC1(CCCCC1)CN2C(=O)C(=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F)SC2=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

OSU-53; OSU53; OSU 53 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of HOSU-53 (JBZ-001)

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOSU-53, also known as JBZ-001, is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] Developed at The Ohio State University, this compound has demonstrated potent anti-proliferative and pro-differentiative effects in a range of preclinical cancer models, particularly in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.[4][5][6][7] Its mechanism of action centers on the disruption of de novo pyrimidine biosynthesis, a critical pathway for the proliferation of rapidly dividing cancer cells.[1][2][8] Hthis compound has progressed to a Phase 1 clinical trial for the treatment of advanced solid tumors and non-Hodgkin lymphoma.[1][2][9] This guide provides a detailed technical overview of the core mechanism of action of Hthis compound, supported by available quantitative data, experimental methodologies, and visual representations of its operational framework.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Hthis compound's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][8] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[7][10] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.

Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides to support DNA replication and transcription.[1][10][11] By inhibiting DHODH, Hthis compound effectively depletes the intracellular pool of pyrimidines, leading to metabolic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3] This targeted approach aims to selectively starve cancer cells of essential metabolites while minimizing harm to normal, slower-dividing cells.[8][12]

Signaling Pathway of Hthis compound Action

The following diagram illustrates the central role of Hthis compound in the de novo pyrimidine synthesis pathway.

References

- 1. targetedonc.com [targetedonc.com]

- 2. jabezbio.com [jabezbio.com]

- 3. Facebook [cancer.gov]

- 4. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. trial.medpath.com [trial.medpath.com]

- 9. Trial to Evaluate the Safety & Tolerability of JBZ-001 in Pts With Advanced Solid and Hematological Malignancies [clin.larvol.com]

- 10. mdpi.com [mdpi.com]

- 11. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Cancer Drug Targets Tumor Growth Enzyme | Ohio State Health & Discovery [health.osu.edu]

HOSU-53: A Technical Guide to a Novel DHODH Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HOSU-53 (also known as JBZ-001), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). Hthis compound is a promising therapeutic candidate currently under clinical investigation for the treatment of various malignancies, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors. This document details the core function of Hthis compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action

Hthis compound functions as a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] By blocking this enzyme, Hthis compound disrupts the synthesis of pyrimidines, leading to pyrimidine starvation.[1][3] Rapidly proliferating cancer cells are particularly vulnerable to this disruption, resulting in cell cycle arrest, apoptosis, and ultimately, cancer cell death.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Hthis compound, including its inhibitory activity and preclinical efficacy.

Table 1: In Vitro Inhibitory Activity of Hthis compound

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (Cell-Free DHODH) | Human | 0.7 nM | [5] |

| IC50 (Cell-Free DHODH) | Human | 0.95 nM | [4][6][7] |

| IC50 (Cellular, AML) | MOLM-13 | 2.2 nM | [5] |

| IC50 (Cellular, AML) | MOLM-13 | 2-45 nM | [3][8] |

Table 2: Preclinical In Vivo Efficacy of Hthis compound

| Cancer Model | Dosing | Outcome | Reference |

| AML (MOLM-13 Xenograft) | 10 mg/kg, daily | Median survival of 63 days vs. 17 days for vehicle | [5] |

| Multiple Myeloma (NCI-H929 Xenograft) | Not Specified | Median survival of 73.5 days vs. 45.5 days for vehicle | [5] |

| Small Cell Lung Cancer (NCI-H82 Xenograft) | Not Specified | Tumor Growth Inhibition (TGI) = 84% | [5] |

| Colorectal Cancer (HCT-15 Xenograft) | Not Specified | TGI = 91% | [5] |

| Lymphoma (Z-138 Xenograft) | Not Specified | TGI = 102% | [5] |

| Gastric Cancer (SNU-16 Xenograft) | Not Specified | TGI = 88% | [5] |

| Melanoma (A375 Xenograft) | Not Specified | TGI = 64% | [5] |

Table 3: Oral Bioavailability of Hthis compound

| Species | Bioavailability (F) | Reference |

| Mice | 85% | [5] |

| Rats | 59% | [5] |

| Dogs | 47% | [5] |

Signaling Pathways

The inhibition of DHODH by Hthis compound initiates a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathways affected.

Hthis compound directly inhibits the mitochondrial enzyme DHODH, blocking the conversion of dihydroorotate to orotate. This leads to a depletion of the pyrimidine pool, thereby inhibiting DNA and RNA synthesis, which is essential for the rapid proliferation of cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]

- 8. researchgate.net [researchgate.net]

OSU-53: A Novel Activator of the AMPK Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

OSU-53 is a novel, orally active small molecule that has been identified as a potent activator of 5' adenosine monophosphate-activated protein kinase (AMPK). This document provides a comprehensive overview of the this compound AMPK activation pathway, detailing its mechanism of action, downstream signaling effects, and its therapeutic potential in oncology and neuroprotection. The information is compiled from preclinical studies and is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound and AMPK

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes. Its activation can lead to the inhibition of anabolic pathways, such as protein and fatty acid synthesis, and the stimulation of catabolic pathways to produce ATP. This regulation is critical in both normal physiology and in pathological states, including cancer and metabolic diseases.

This compound has emerged as a significant pharmacological tool for studying AMPK signaling and as a potential therapeutic agent. It functions as a dual activator of AMPK and a direct inhibitor of the mammalian target of rapamycin (mTOR), placing it at a critical intersection of cellular metabolism and growth signaling.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity based on preclinical research.

| Parameter | Value | Cell/System | Reference |

| AMPK Activation (EC50) | 0.3 µM | [1] | |

| Tumor Growth Suppression (Breast Cancer Xenograft) | 47-49% | MDA-MB-231 xenograft | [2] |

The this compound AMPK Activation Pathway

This compound activates AMPK, triggering a cascade of downstream signaling events that collectively contribute to its anti-tumor and neuroprotective effects.

Direct AMPK Activation and Downstream Signaling

This compound directly activates AMPK, leading to the phosphorylation of key downstream targets. This activation is pivotal for its therapeutic effects.[3]

Figure 1. The this compound signaling pathway.

Inhibition of mTOR and Oncogenic Signaling

This compound acts as a direct mTOR inhibitor, which complements its AMPK-mediated mTOR inhibition.[1] This dual action robustly suppresses protein synthesis and cell growth.[2] The downstream effects include the downregulation of HIF-1α, which can suppress hypoxia-induced epithelial-mesenchymal transition (EMT).[2]

Modulation of Cellular Metabolism

By activating AMPK, this compound inhibits key enzymes in lipid synthesis, including acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR), thereby suppressing lipogenesis.[2] Furthermore, it upregulates the expression of PGC1α and NRF-1, shifting cellular metabolism towards fatty acid oxidation.[1]

Induction of Autophagy and Suppression of Survival Signaling

This compound induces autophagy, as evidenced by the increased conversion of LC3-I to LC3-II.[1] It also suppresses pro-survival signaling by inducing Protein Phosphatase 2A (PP2A), which leads to the dephosphorylation and inactivation of Akt.[2]

Neuroprotective Effects

In the context of the central nervous system, this compound has demonstrated neuroprotective properties. It protects spinal cord neurons from oxidative stress by activating AMPK signaling.[3][4] This includes attenuating the production of reactive oxygen species, lipid peroxidation, and DNA damage.[4]

Experimental Protocols

The following outlines the general methodologies used in the preclinical evaluation of this compound.

In Vitro AMPK Activation Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for AMPK activation.

-

Methodology:

-

Purified AMPK enzyme is incubated with varying concentrations of this compound in the presence of ATP and a substrate peptide.

-

The phosphorylation of the substrate is measured, typically using a fluorescence-based assay or radioactive labeling.

-

The EC50 value is calculated from the dose-response curve.

-

Figure 2. General workflow for in vitro AMPK activation assay.

Cell-Based Assays for Downstream Effects

-

Objective: To assess the cellular effects of this compound treatment.

-

Methodology:

-

Western Blotting: Tumor cell lines (e.g., MDA-MB-231 for breast cancer) are treated with this compound.[2] Cell lysates are then analyzed by Western blot to detect changes in the phosphorylation status of AMPK, ACC, and mTOR pathway proteins.

-

Cell Viability and Apoptosis Assays: Cells are treated with this compound and cell viability is measured using assays like MTT or CCK-8. Apoptosis can be assessed by methods such as TUNEL staining or Annexin V/PI staining.

-

Autophagy Assay: The conversion of LC3-I to LC3-II is monitored by Western blotting in this compound treated cells to assess the induction of autophagy.[1]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human tumor cells (e.g., MDA-MB-231) are implanted into immunocompromised mice.[2]

-

Once tumors are established, mice are treated with this compound or a vehicle control.

-

Tumor volume is measured regularly to determine the effect of the treatment on tumor growth.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess AMPK activation and other biomarkers.

-

Therapeutic Potential and Future Directions

The preclinical data for this compound highlight its potential as a therapeutic agent in oncology, particularly for cancers with metabolic vulnerabilities such as triple-negative breast cancer and thyroid cancer.[1] Its ability to modulate multiple key signaling pathways through AMPK activation and mTOR inhibition suggests it may overcome some of the resistance mechanisms that limit the efficacy of single-target agents.

Furthermore, the neuroprotective effects of this compound observed in models of oxidative stress suggest a potential application in neurological disorders where neuronal cell death is a factor.[3][4]

It is important to note that a compound referred to as Hthis compound (also JBZ-001), developed at The Ohio State University, has entered clinical trials as a dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of solid tumors and non-Hodgkin lymphoma.[5][6][7] While the nomenclature is similar, the reported primary mechanism of action for Hthis compound differs from the AMPK-activating properties described for this compound in the foundational literature. Further clarification on the relationship between these compounds is needed. The first-in-human phase I trial for Hthis compound began enrolling patients in March 2025.[6]

Conclusion

This compound is a potent and multifaceted modulator of cellular signaling, primarily through its activation of AMPK. Its ability to impact metabolism, cell growth, and survival pathways provides a strong rationale for its continued investigation as a potential therapeutic agent. The detailed understanding of its mechanism of action, as outlined in this guide, is essential for designing future preclinical and clinical studies to fully explore its therapeutic utility.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ohio State drug discovery enters clinical testing, secures commercialization partner | EurekAlert! [eurekalert.org]

- 6. New Cancer Drug Targets Tumor Growth Enzyme | Ohio State Health & Discovery [health.osu.edu]

- 7. Student-involved drug discovery enters clinical testing, secures commercialization partner | The Ohio State University College of Pharmacy [pharmacy.osu.edu]

HOSU-53: A Technical Whitepaper on a Novel Inhibitor of De Novo Pyrimidine Synthesis for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOSU-53 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By targeting this key metabolic vulnerability in rapidly proliferating cancer cells, Hthis compound induces pyrimidine starvation, leading to cell cycle arrest, differentiation, and apoptosis. This document provides a comprehensive technical overview of Hthis compound, including its mechanism of action, preclinical data in various cancer models, and detailed experimental protocols for key assays.

Introduction

The aberrant metabolism of cancer cells presents a compelling therapeutic window. One of the hallmarks of cancer is an increased demand for nucleotides to support rapid cell division and tumor growth. The de novo pyrimidine synthesis pathway is a critical process for supplying the necessary building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] Inhibition of DHODH has emerged as a promising strategy for cancer therapy, as cancer cells are particularly dependent on this pathway for survival.[3]

Hthis compound is a potent and selective inhibitor of DHODH that has demonstrated significant preclinical activity in a range of hematological malignancies and solid tumors.[3][4] Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound has advanced to Phase I/II clinical trials for the treatment of cancer.[3][5] This whitepaper will detail the scientific foundation of Hthis compound's mechanism and provide a summary of its preclinical development.

Mechanism of Action: Targeting Pyrimidine Synthesis

Hthis compound exerts its anticancer effects by directly inhibiting the enzymatic activity of DHODH.[3] This inhibition blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. The resulting depletion of the pyrimidine pool leads to a state of "pyrimidine starvation," which in turn triggers several downstream cellular events that collectively suppress tumor growth. These events include the induction of terminal differentiation, cell cycle arrest, and ultimately, apoptosis.[1] The accumulation of the DHODH substrate, dihydroorotate (DHO), in plasma serves as a reliable pharmacodynamic biomarker for target engagement and can be monitored to guide dosing and assess therapeutic response and toxicity.[4]

The selectivity of Hthis compound for cancer cells is attributed to their heightened reliance on the de novo pyrimidine synthesis pathway to meet the demands of rapid proliferation. In contrast, normal, quiescent cells can often rely on the pyrimidine salvage pathway to recycle existing pyrimidines, making them less susceptible to DHODH inhibition.

Below is a diagram illustrating the de novo pyrimidine synthesis pathway and the point of inhibition by Hthis compound.

Caption: De Novo Pyrimidine Biosynthesis Pathway and Hthis compound Inhibition.

Preclinical Data Summary

Hthis compound has undergone extensive preclinical evaluation, demonstrating potent activity across a variety of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of Hthis compound

| Assay Type | Cell Line/Target | IC50 (nM) | Reference |

| Cell-free human DHODH inhibition | Recombinant hDHODH | 0.95 | [1] |

| Cellular anti-proliferative activity | AML cell lines | 2 - 45 | [4] |

| Cellular anti-proliferative activity | MM cell lines | 12 - 42 | [6] |

| Cellular anti-proliferative activity | SCLC cell lines | Low nanomolar range | [4] |

Table 2: In Vivo Efficacy of Hthis compound in a MOLM-13 AML Xenograft Model

| Treatment Group | Dose and Schedule | Median Survival (days) | Outcome | Reference |

| Vehicle | - | - | Mice succumbed to disease | [3] |

| Hthis compound | 10 mg/kg, daily | - | Prolonged survival | [3] |

| Hthis compound + anti-CD47 | 10 mg/kg Hthis compound, daily + anti-CD47 | - | Disease-free survival at day 80 and 106 | [3] |

| Hthis compound | 4, 10, 20 mg/kg, daily or 30 mg/kg, twice a week | - | Dose-dependent increase in survival | [6] |

| Hthis compound + Gilteritinib | Hthis compound + Gilteritinib | 84 | Significantly improved survival | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key assays used in the preclinical evaluation of Hthis compound.

DHODH Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Hthis compound and other test compounds

-

DMSO

-

96-well microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare stock solutions of DHO, DCIP, and CoQ10 in the appropriate solvent (e.g., DMSO or assay buffer).

-

Prepare serial dilutions of Hthis compound and control compounds in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).

-

Add 178 µL of a solution containing the recombinant DHODH enzyme in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer. The final concentrations in the reaction should be optimized for the specific enzyme batch and experimental conditions.

-

Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.

-

Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is based on the Promega CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.[8]

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

Hthis compound and other test compounds

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed the desired number of cells per well in an opaque-walled multiwell plate in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates). Include control wells with medium only for background measurements.

-

Incubate the plates at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Hthis compound and other test compounds in cell culture medium.

-

Add the desired volume of the compound dilutions to the appropriate wells.

-

Incubate the plates for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Below is a diagram of the experimental workflow for a typical cell viability assay.

Caption: Experimental Workflow for Cell Viability Assay.

Future Directions

Hthis compound is currently being evaluated in Phase I/II clinical trials for patients with advanced solid tumors and lymphomas.[9] Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergistic potential of Hthis compound with other anticancer agents, including chemotherapy, targeted therapies, and immunotherapies. Preclinical data already suggests strong synergy with anti-CD47 antibodies and FLT3 inhibitors.[3][7]

-

Biomarker Development: Further refining the use of plasma DHO levels as a predictive biomarker for patient response and toxicity to optimize treatment strategies.

-

Expansion to Other Indications: Investigating the efficacy of Hthis compound in other cancer types that exhibit a strong dependence on de novo pyrimidine synthesis.

Conclusion

Hthis compound is a promising, next-generation DHODH inhibitor with a well-defined mechanism of action and compelling preclinical data. Its ability to selectively target a key metabolic vulnerability in cancer cells, combined with its favorable oral bioavailability, positions it as a significant potential addition to the armamentarium of cancer therapeutics. The ongoing clinical trials will be crucial in determining the safety and efficacy of Hthis compound in patients and realizing its full therapeutic potential.

References

- 1. promega.com [promega.com]

- 2. mdpi.com [mdpi.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 6. scribd.com [scribd.com]

- 7. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]

OSU-53: A Technical Whitepaper on a Novel Dihydroorotate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-53, also known as Hthis compound and JBZ-001, is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH). Developed through a collaboration between The Ohio State University and Hendrix College, this compound has demonstrated significant preclinical efficacy in various cancer models, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors. Its primary mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway, leading to pyrimidine starvation, cell cycle arrest, and apoptosis in rapidly proliferating cancer cells. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical data of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery and History

The genesis of this compound can be traced to a collaboration initiated between Dr. John C. Byrd's team at The Ohio State University and undergraduate students at Hendrix College, mentored by Dr. Thomas E. Goodwin.[1] The students synthesized a prototype compound, HOSU-3, based on the brequinar scaffold, which demonstrated anti-cancer activity.[2] This initial success prompted a lead optimization program at The Ohio State University's Drug Development Institute (DDI).[2] This effort led to the discovery of this compound, a molecule with superior potency and drug-like properties.[2] The development of this compound represents a successful academic "bench-to-bedside" translation, with the compound progressing from initial discovery to a Phase I clinical trial within the same institution.[1][2] The trial, which began in March 2025, is evaluating the safety and efficacy of this compound (now designated JBZ-001) in patients with solid tumors and non-Hodgkin's lymphoma.[1]

Mechanism of Action

This compound is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[4] Rapidly dividing cells, such as cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis and are therefore particularly vulnerable to the inhibition of this pathway.[3]

By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to:

-

Cell Cycle Arrest: Insufficient pyrimidines halt DNA replication, causing cells to arrest in the S-phase of the cell cycle.

-

Apoptosis: Prolonged pyrimidine starvation induces programmed cell death.

-

Terminal Differentiation: In the context of leukemia, DHODH inhibition has been shown to promote the differentiation of malignant myeloblasts.

Beyond its primary mechanism, some studies suggest that this compound may also activate AMP-activated protein kinase (AMPK) and subsequently inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[5] AMPK is a key energy sensor that, when activated, can suppress cell growth and proliferation.[5] Inhibition of mTOR, a central regulator of cell growth and metabolism, further contributes to the anti-cancer effects.[6]

Signaling Pathway

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Quantitative Data

The preclinical development of this compound has generated a substantial amount of quantitative data, highlighting its potency and efficacy.

Table 1: In Vitro Activity of this compound and Comparators

| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) |

| This compound (Hthis compound) | h-DHODH | 0.7 - 0.95 [2][3] | MOLM-13 (AML) | 2.2 [2] |

| HOSU-3 | h-DHODH | 8.5[2] | MOLM-13 (AML) | 356[2] |

| Brequinar Scaffold | h-DHODH | 1.8[2] | MOLM-13 (AML) | 364[2] |

| BAY2402234 | h-DHODH | 0.5[2] | MOLM-13 (AML) | 1.5[2] |

Table 2: Oral Bioavailability of this compound

| Species | Oral Bioavailability (F%) |

| Mice | 85[2] |

| Rats | 59[2] |

| Dogs | 47[2] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Cell Line | Treatment | Outcome |

| AML | MOLM-13 | 10 mg/kg, daily | Median Survival: 63 days (vs. 17 days for vehicle)[2] |

| Multiple Myeloma | NCI-H929 | Not specified | Median Survival: 73.5 days (vs. 45.5 days for vehicle)[2] |

| Small Cell Lung Cancer | NCI-H82 | Not specified | Tumor Growth Inhibition (TGI): 84%[2] |

| Colorectal Cancer | HCT-15 | Not specified | TGI: 91%[2] |

| Lymphoma | Z-138 | Not specified | TGI: 102%[2] |

| Gastric Cancer | SNU-16 | Not specified | TGI: 88%[2] |

| Melanoma | A375 | Not specified | TGI: 64%[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments conducted during the evaluation of this compound.

DHODH Enzyme Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

This compound and other test compounds

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the serially diluted this compound.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) over time using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This protocol describes the determination of the cellular IC50 of this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MOLM-13)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the drug concentration.

-

Calculate the cellular IC50 value using non-linear regression analysis.

AML Xenograft Model

This protocol details the establishment and use of a mouse xenograft model to evaluate the in vivo efficacy of this compound against AML.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

AML cell line (e.g., MOLM-13)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile saline or PBS

Procedure:

-

Inject a suspension of MOLM-13 cells intravenously into the tail vein of the immunodeficient mice.

-

Monitor the mice for signs of disease progression, such as weight loss and hind-limb paralysis.

-

Once the disease is established (e.g., detectable tumor burden by bioluminescence imaging or a set time post-injection), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 10 mg/kg, daily).

-

Administer the vehicle control to the control group following the same schedule.

-

Monitor the mice daily for signs of toxicity and measure body weight regularly.

-

Monitor tumor burden throughout the study using an appropriate method (e.g., bioluminescence imaging, peripheral blood sampling for leukemia cell counts).

-

The primary endpoint is typically overall survival. Euthanize mice when they reach a predetermined endpoint (e.g., significant weight loss, paralysis).

-

Record the date of death for each mouse and generate Kaplan-Meier survival curves.

-

Compare the median survival between the treatment and control groups to assess the efficacy of this compound.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for DHODH enzyme inhibition assay.

Caption: Workflow for cell viability assay.

Caption: Workflow for AML xenograft model.

Signaling Pathways

Caption: Proposed this compound signaling via AMPK and mTOR inhibition.

Conclusion

This compound is a promising novel DHODH inhibitor with potent preclinical anti-cancer activity across a range of hematological and solid tumor models. Its well-defined mechanism of action, favorable pharmacokinetic profile, and successful translation to a Phase I clinical trial underscore its potential as a new therapeutic agent for cancer treatment. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the continued investigation and clinical development of this compound and other DHODH inhibitors.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P53 suppresses ribonucleotide reductase via inhibiting mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HOSU-53: A Novel DHODH Inhibitor

This technical guide provides a comprehensive overview of HOSU-53 (also known as JBZ-001), a novel and potent inhibitor of dihydroorotate dehydrogenase (DHODH). Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound is a promising therapeutic agent for various hematological malignancies and solid tumors.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical structure, mechanism of action, pharmacological data, and key experimental protocols.

Chemical Properties and Structure

Hthis compound is an orally bioavailable small molecule that has demonstrated exceptional pharmaceutical properties for clinical advancement.[3][4] It was identified as a lead clinical candidate after the detailed analysis and synthesis of over 150 analogs derived from an initial molecule, HOSU-3.[1][3]

The chemical name for Hthis compound is sodium 2-(3'-butoxy-[1,1'-biphenyl]-4-yl)-6-fluoroquinoline-4-carboxylate.[5] Its synthesis is feasible for producing therapeutically relevant quantities, utilizing a straightforward Suzuki reaction.[3]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁FNNaO₃ | [5] |

| Molecular Weight | 437.45 g/mol | [5] |

| CAS Number | Not specified | |

| Solubility | 10 mM in DMSO | [5] |

Mechanism of Action

Hthis compound's primary therapeutic action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[4][6]

Rapidly proliferating cells, particularly cancer cells, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[4][7] By inhibiting DHODH, Hthis compound effectively blocks this essential metabolic pathway, leading to pyrimidine starvation. This depletion of the pyrimidine pool induces terminal differentiation, cell cycle arrest, and ultimately apoptosis in cancer cells.[4]

Pharmacological Data

Hthis compound exhibits potent activity both in vitro and in vivo, with a favorable pharmacokinetic profile that supports its clinical development.

Hthis compound demonstrates subnanomolar potency against human DHODH, which is comparable or superior to other clinical-stage DHODH inhibitors.[3][4] It maintains similar inhibitory potency across DHODH enzymes from various species, including mouse, rat, and dog.[5]

| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |

| Cell-Free Enzyme Assay | Human DHODH (hDHODH) | 0.95 nM | [4][5][8] |

| Cell-Free Enzyme Assay | BAY2402234 (Comparator) | 0.97 nM | [4] |

| Proliferation Assay | Primary AML Patient Samples (Median) | 120.5 nM | [3] |

| Proliferation Assay | Small Cell Lung Cancer (SCLC) Cell Lines | Low nanomolar range | [9] |

Pharmacokinetic (PK) and pharmacodynamic (PD) properties of Hthis compound have been evaluated in mice, rats, and dogs.[4][8] The PK of Hthis compound is well-described by a two-compartment model featuring first-order absorption and linear elimination.[4][8] Dihydroorotate (DHO) accumulation in plasma serves as a key biomarker for target engagement and correlates with both therapeutic response and toxicity.[2][4]

| Species | Dose & Route | Study Type | Key Findings | Reference |

| Mice | 10 mg/kg (p.o.), 3 mg/kg (i.v.) | Single-dose PK/PD | Established initial drug exposure and impact on DHO levels. | [4] |

| Mice, Rats, Dogs | Multiple doses | GLP & Non-GLP studies | Data used to develop a population PK/PD model for human dose prediction. | [4] |

| Human (Predicted) | 5 mg (once daily) | First-in-Human (FIH) Dose | Recommended starting dose based on PK/PD modeling. | [4] |

Hthis compound has demonstrated significant single-agent antileukemic activity and superior preclinical efficacy in various xenograft models.[2][3] It has also shown potent synergy when combined with other targeted and immune therapies.

| Cancer Model | Treatment Regimen | Key Outcomes | Reference |

| MOLM-13 AML Xenograft | 10 mg/kg daily | Effective and tolerable, superior efficacy compared to a Bayer clinical candidate. | [2] |

| MOLM-13 AML Xenograft | Hthis compound + Gilteritinib (FLT3 inhibitor) | Significantly improved survival. | [2] |

| MOLM-13 AML Xenograft | Hthis compound (4 mg/kg) + anti-CD47 Ab | Resulted in long-term, disease-free survival in a subset of mice. | [3] |

| TP53-deficient AML | Hthis compound + Decitabine | Superior activity in a difficult-to-treat subtype. | [3] |

| SCLC Xenograft | Hthis compound Monotherapy | Significant decrease in tumor volume without significant weight loss. | [9] |

| NCI-H929 Multiple Myeloma | Hthis compound + Daratumumab (anti-CD38) | Impressive synergy observed. | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe core experimental protocols used in the preclinical evaluation of Hthis compound.

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Hthis compound against various cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., primary AML samples or SCLC cell lines) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of Hthis compound for a specified duration (e.g., 96 hours).

-

Viability Assessment: Add a viability reagent such as MTS (for primary AML cells) or CellTiter-Glo® (for SCLC cell lines).[3][9]

-

Data Acquisition: Measure absorbance or luminescence according to the manufacturer's instructions using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).[3]

This experiment confirms that Hthis compound's cytotoxic effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

-

Cell Culture: Culture a sensitive cell line (e.g., MOLM-13 AML) under standard conditions.[3]

-

Co-treatment: Treat cells with a fixed concentration of Hthis compound in the presence of increasing concentrations of exogenous uridine (e.g., 0-100 μM).[3]

-

Incubation: Incubate the cells for the standard duration (e.g., 96 hours).

-

Viability Measurement: Assess cell viability using a standard method as described in Protocol 4.1.

-

Analysis: Evaluate the extent to which uridine "rescues" the cells from Hthis compound-induced death. A successful rescue, indicated by restored cell viability, confirms the on-target mechanism.[3] It was shown that uridine concentrations above 25 μM were required to overcome Hthis compound's activity.[3]

This protocol outlines the process for evaluating the anti-tumor efficacy of Hthis compound in an animal model.

-

Animal Model: Utilize immunocompromised mice (e.g., NCG mice).

-

Tumor Engraftment: Intravenously or subcutaneously inject a human cancer cell line (e.g., MOLM-13 for a disseminated AML model).[3]

-

Treatment Initiation: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, Hthis compound monotherapy, combination therapy).

-

Dosing: Administer Hthis compound via the appropriate route, typically oral (p.o.) gavage, at a specified dose and schedule (e.g., 4 mg/kg daily).[3]

-

Monitoring: Monitor animal body weight as a measure of toxicity and tumor burden via bioluminescence imaging or caliper measurements.

-

Endpoint Analysis: The study endpoint is typically determined by tumor volume, animal morbidity, or a predetermined time point. Survival is analyzed using Kaplan-Meier curves.

Immunomodulatory Effects and Combination Therapies

A key finding from preclinical studies is the ability of Hthis compound to enhance the efficacy of immunotherapies.[3][6] DHODH inhibition modulates the expression of crucial cell surface proteins, creating a more favorable tumor microenvironment for immune-mediated killing.

-

CD38 and CD47 Upregulation: Hthis compound treatment increases the surface expression of CD38 and the "don't eat me" signal CD47 on AML cells.[3][6]

-

Synergy with Antibody Therapies:

-

The increased CD38 expression enhances synergy with anti-CD38 antibodies like daratumumab.[6]

-

Despite upregulating CD47, Hthis compound shows profound synergy with anti-CD47 checkpoint inhibitors. This may be partly explained by the simultaneous upregulation of the pro-phagocytic "eat me" signal, calreticulin.[6]

-

This dual action of direct cytotoxicity and immune sensitization makes Hthis compound a strong candidate for combination regimens.

Conclusion

Hthis compound is a highly potent, selective, and orally bioavailable DHODH inhibitor with a well-defined mechanism of action. It has demonstrated compelling monotherapy efficacy in a range of preclinical cancer models and, critically, shows significant synergy with both targeted agents and immunotherapies. Its favorable pharmacological profile and the use of a clear pharmacodynamic biomarker (plasma DHO) support a data-driven transition to clinical trials. Hthis compound is currently in Phase I/II clinical trials for hematological malignancies and solid tumors, representing a promising new therapeutic strategy for difficult-to-treat cancers.[1][7]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]

- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. trial.medpath.com [trial.medpath.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

OSU-53: A Technical Guide to a Novel Dual mTOR/AMPK Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-53 is a novel small molecule that has garnered significant interest within the scientific community for its unique dual-modulatory activity on two critical cellular signaling hubs: the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). By simultaneously inhibiting mTOR and activating AMPK, this compound presents a compelling therapeutic strategy for a range of pathologies, including cancer and neurological disorders. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for researchers in the field.

Introduction

The mTOR and AMPK pathways are central regulators of cellular metabolism, growth, and survival. While mTOR signaling promotes anabolic processes in response to growth factors and nutrients, AMPK acts as a cellular energy sensor, triggering catabolic pathways to restore energy homeostasis. Dysregulation of these pathways is a hallmark of numerous diseases. This compound emerges as a promising pharmacological tool and potential therapeutic agent by virtue of its ability to concurrently inhibit the pro-growth mTOR pathway and activate the energy-sensing AMPK pathway. This dual action offers a multi-pronged approach to restoring cellular balance and combating disease.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound, providing a comparative overview of its potency and efficacy.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | mTOR | 8.23 µM (95% CI: 6.96, 9.51 µM) | In vitro kinase assay | [1] |

| EC50 | AMPK | 0.3 µM | Recombinant AMPK kinase activity | [2] |

Signaling Pathways and Experimental Workflows

The intricate interplay between this compound and the mTOR/AMPK signaling cascades, as well as a typical experimental workflow for its investigation, are depicted in the following diagrams.

References

The Role of OSU-53 in Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-53 is a novel, orally active small molecule that has demonstrated significant potential as an inducer of autophagy. Functioning as a dual activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of the mechanistic target of rapamycin (mTOR), this compound modulates key cellular metabolic and signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated autophagy induction, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a tool for autophagy research and to explore its therapeutic potential.

Introduction

Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The modulation of autophagy has therefore emerged as a promising therapeutic strategy.

This compound is a small molecule compound that has been identified as a potent inducer of autophagy. Its dual mechanism of action, involving the activation of AMPK and the inhibition of mTOR, positions it as a significant tool for studying the intricate signaling networks that govern autophagy. This guide will explore the molecular basis of this compound's function, present key experimental findings, and provide practical methodologies for its application in a research setting.

Core Mechanism of Action: Dual AMPK Activator and mTOR Inhibitor

This compound's primary mechanism for inducing autophagy lies in its ability to simultaneously activate AMPK and inhibit mTOR, two central regulators of cellular energy and nutrient sensing.

-

AMPK Activation: this compound directly activates AMPK, a critical energy sensor that is activated in response to low cellular energy levels (high AMP:ATP ratio). Activated AMPK initiates a cascade of downstream events that promote catabolic processes, including autophagy, to restore cellular energy balance. The reported EC50 for AMPK activation by this compound is 0.3 µM.[1]

-

mTOR Inhibition: this compound also acts as a direct inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. By inhibiting mTOR, this compound relieves this suppression, thereby promoting the initiation of the autophagic process.

Quantitative Data on this compound-Induced Autophagy

The induction of autophagy by this compound has been demonstrated through the quantification of autophagic markers, most notably the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Table 1: Effect of this compound on LC3-II Conversion in MDA-MB-231 Breast Cancer Cells

| Treatment Group | This compound Concentration (µM) | Treatment Duration (h) | Relative LC3-II/Actin Ratio (Fold Change vs. Control) |

| Control | 0 | 48 | 1.0 |

| This compound | 2.5 | 48 | ~2.5 |

| This compound | 5 | 24 | ~2.0 |

| This compound | 5 | 48 | ~3.5 |

| This compound | 10 | 48 | ~4.0 |

Data are estimated from visual analysis of Western blot results presented in Lee KH, et al. J Biol Chem. 2011 Nov 11;286(45):39247-58.

Signaling Pathways

The signaling cascade initiated by this compound converges on the core autophagy machinery, leading to the formation of autophagosomes.

Experimental Protocols

Western Blot Analysis of LC3 Conversion

This protocol describes the methodology for assessing this compound-induced autophagy by quantifying the conversion of LC3-I to LC3-II.

Materials:

-

MDA-MB-231 breast cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control for the desired time periods (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against LC3 and β-actin overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands corresponding to LC3-II and β-actin. Normalize the LC3-II signal to the β-actin signal.

Autophagy Flux Assay

To determine if the observed increase in LC3-II is due to increased autophagosome formation (autophagic flux) rather than a blockage of lysosomal degradation, a lysosomal inhibitor such as Bafilomycin A1 is used.

Procedure:

-

Follow the cell culture and treatment protocol as described in 5.1.

-

In a parallel set of experiments, co-treat the cells with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment period.

-

Proceed with cell lysis, protein quantification, and Western blotting for LC3 as described above.

-

Analysis: An increase in LC3-II levels in the presence of this compound alone, and a further significant increase in LC3-II in the this compound and Bafilomycin A1 co-treated group compared to the Bafilomycin A1 alone group, indicates a functional and enhanced autophagic flux.

Conclusion

This compound is a potent and specific inducer of autophagy, acting through the dual activation of AMPK and inhibition of mTOR. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to investigate the role of autophagy in various physiological and pathological contexts using this compound. Further research is warranted to fully elucidate the complete signaling network regulated by this compound and to explore its therapeutic potential in autophagy-related diseases.

References

The Impact of HOSU-53 on Myeloid-Derived Suppressor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in tumor immune evasion.[1] These cells accumulate in the tumor microenvironment and peripheral lymphoid organs of cancer patients, where they suppress the anti-tumor functions of T cells and natural killer (NK) cells through various mechanisms.[2] Key among these mechanisms are the production of reactive oxygen and nitrogen species (ROS and RNS), depletion of essential amino acids, and secretion of immunosuppressive cytokines.[1][2] Consequently, targeting MDSCs has emerged as a promising strategy to enhance the efficacy of cancer immunotherapies.

HOSU-53 is a novel, orally bioavailable small molecule that has been identified as a potent allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism.[1][2] This technical guide provides an in-depth overview of the impact of Hthis compound on MDSC function, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: The Quantitative Impact of Hthis compound on MDSC Function

The following tables summarize the key quantitative effects of Hthis compound on murine myeloid-derived suppressor cells, primarily using the MSC-2 cell line as an in vitro model.

Table 1: Effect of Hthis compound on MDSC Immunosuppressive Factors

| Parameter | Treatment | Concentration | Result | Statistical Significance |

| Nitric Oxide (NO) Production | Hthis compound | 5 µM | Significant reduction in NO levels | p < 0.001 |

| Interleukin-6 (IL-6) Secretion | Hthis compound | 5 µM | 2.9-fold reduction | p < 0.05 |

| Tumor Necrosis Factor-α (TNF-α) Secretion | Hthis compound | 5 µM | 1.5-fold reduction | Not significant |

| iNOS Gene Expression | Hthis compound | 5 µM | Significant reduction | p < 0.01 |

| Arginase Gene Expression | Hthis compound | 5 µM | Significant reduction | p < 0.01 |

Table 2: Effect of Hthis compound on MDSC Migration and In Vivo Abundance

| Parameter | Treatment | Concentration / Dosage | Result | Statistical Significance |

| MDSC Migration | Hthis compound | 5 µM | Significant reduction in migrated cells | p < 0.001 |

| MDSC Levels in Spleen (EMT-6 tumor model) | Hthis compound | 100 mg/kg (oral gavage) | Significant reduction | p < 0.05 |

| MDSC Levels in Tumor (EMT-6 tumor model) | Hthis compound | 100 mg/kg (oral gavage) | Significant reduction | p < 0.05 |

Signaling Pathways Modulated by Hthis compound in MDSCs

Hthis compound exerts its effects on MDSCs primarily through the activation of AMPK. This activation initiates a signaling cascade that leads to the modulation of key immunosuppressive functions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MDSC Line and Culture

The murine MDSC cell line, MSC-2, was utilized for in vitro experiments.[2]

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blot for AMPK Activation

This protocol details the procedure for assessing the phosphorylation of AMPK, indicative of its activation.

-

Cell Treatment: MSC-2 cells were treated with 5 µM of Hthis compound or DMSO as a control.[2]

-

Lysis: Following treatment, cells were lysed, and protein concentration was determined.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescent substrate.

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Stimulation: MSC-2 cells were treated with Hthis compound and stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After incubation, the cell culture supernatant was collected.

-

Griess Reaction: The amount of nitrite in the supernatant was quantified using the Griess Reagent System, which involves a colorimetric reaction.

-

Measurement: The absorbance was measured at 540 nm using a microplate reader.

MDSC Migration Assay

This assay assesses the ability of Hthis compound to inhibit the migration of MDSCs towards tumor cell-secreted factors.

-

Apparatus: A Transwell system with an 8 µm pore size membrane was used.

-

Chemoattractant: Tumor-conditioned medium was placed in the lower chamber to act as a chemoattractant.

-

Cell Treatment: MSC-2 cells were pre-treated with 5 µM Hthis compound or DMSO.

-

Seeding: The treated cells were added to the upper chamber.

-

Incubation: The plate was incubated to allow for cell migration through the membrane.

-

Quantification: Non-migrated cells were removed, and the migrated cells on the underside of the membrane were stained and counted. A significant reduction (p<0.001) in the number of migrated MSC-2 cells was observed with Hthis compound treatment compared to the DMSO control.[2]

Cytokine Analysis

The levels of secreted cytokines in the cell culture supernatant were measured using an enzyme-linked immunosorbent assay (ELISA).

-

Supernatant Collection: MSC-2 cells were treated with Hthis compound and stimulated with LPS. The culture supernatant was then collected.

-

ELISA: The concentrations of IL-6 and TNF-α were determined using specific ELISA kits according to the manufacturer's instructions. Treatment with 5 µM Hthis compound resulted in a 2.9-fold reduction in IL-6 levels.[2]

Conclusion

The data presented in this technical guide demonstrates that Hthis compound effectively modulates the immunosuppressive functions of myeloid-derived suppressor cells. By activating AMPK, Hthis compound inhibits key MDSC activities, including nitric oxide production, migration, and the secretion of the pro-inflammatory cytokine IL-6. These findings provide a strong rationale for the further investigation of Hthis compound as a potential therapeutic agent to overcome MDSC-mediated immune suppression in cancer, potentially in combination with other immunotherapies. The detailed protocols and pathway diagrams included herein serve as a valuable resource for researchers in the fields of immunology and drug development.

References

An In-Depth Technical Guide to HOSU-53 (JBZ-001): A Novel DHODH Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOSU-53, also known as JBZ-001, is a potent and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound has demonstrated significant preclinical anti-cancer activity across a range of hematological malignancies and solid tumors.[5][6] Licensed to Jabez Biosciences and renamed JBZ-001, the compound is currently under investigation in a Phase 1 clinical trial for advanced solid tumors and non-Hodgkin lymphoma.[2][7] This technical guide provides a comprehensive overview of Hthis compound/JBZ-001, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

Hthis compound/JBZ-001 exerts its anti-cancer effects by targeting the mitochondrial enzyme DHODH.[4] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[8] Pyrimidines are essential building blocks for DNA and RNA, and rapidly proliferating cancer cells are highly dependent on this pathway to sustain their growth and division.[1][9] By inhibiting DHODH, Hthis compound/JBZ-001 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[10]

Signaling Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by Hthis compound/JBZ-001.

References

- 1. benchchem.com [benchchem.com]

- 2. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]

- 3. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 4. DHODH Inhibitor Hthis compound, Born from Undergraduate Research, Enters Phase I/II Trials for Cancer [trial.medpath.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]

- 7. jabezbio.com [jabezbio.com]

- 8. promega.com [promega.com]

- 9. scribd.com [scribd.com]

- 10. targetedonc.com [targetedonc.com]

The Cellular Impact of OSU-53: A Technical Guide to its Effects on Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSU-53 is a novel small molecule compound that has garnered significant attention in preclinical cancer research due to its dual activity as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (mTOR).[1] This dual mechanism of action positions this compound as a promising therapeutic agent that targets fundamental cellular processes involved in cancer cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, presenting key quantitative data, detailed experimental protocols for assays used to characterize its activity, and visualizations of the implicated signaling cascades.

Core Cellular Pathways Modulated by this compound

This compound exerts its anti-cancer effects by impinging on several critical cellular signaling networks:

-

AMPK/mTOR Pathway: this compound directly activates AMPK, a central regulator of cellular energy homeostasis.[2] Activated AMPK, in turn, phosphorylates and inactivates key components of the mTOR complex 1 (mTORC1) signaling pathway, a master regulator of cell growth and proliferation.[1] This leads to the inhibition of protein synthesis and cell growth.

-

PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. This compound treatment has been shown to suppress the phosphorylation and activation of Akt, a key downstream effector of PI3K.[2]

-

Autophagy: By activating AMPK and inhibiting mTOR, this compound is a potent inducer of autophagy, a cellular catabolic process that involves the degradation of cellular components to maintain energy homeostasis. This can contribute to cancer cell death under certain conditions.

-

Apoptosis: this compound treatment has been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a key mechanism for its anti-tumor activity.

-

Cell Cycle Regulation: The compound has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the scientific literature.

| Parameter | Cell Line | Value | Reference |

| AMPK Activation (EC50) | Recombinant | 0.3 µM | [3] |

| Cell Viability (IC50) | MDA-MB-231 | 5 µM | [3] |

| MDA-MB-468 | 2 µM | [3] | |

| Various Thyroid Cancer Lines | Varies by mutation status | [1] | |

| IL-6 Production (IC50) | THP-1 Macrophages | 1 µM | [3] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key cellular pathways affected by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's cellular effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AMPK, ACC, mTOR, p70S6K, Akt) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Fixation: Following this compound treatment, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Autophagy Assay (LC3 Conversion)

-

Western Blot Analysis: Treat cells with this compound. Prepare cell lysates and perform Western blotting as described above.

-

Antibody Probing: Use a primary antibody that detects both LC3-I (the cytosolic form) and LC3-II (the lipidated, autophagosome-associated form).

-

Data Analysis: An increase in the ratio of LC3-II to LC3-I is indicative of an induction of autophagy. To assess autophagic flux, cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of LC3-II, allowing for a more accurate measurement of autophagosome formation.

Conclusion

This compound is a potent anti-cancer agent that functions through the dual activation of AMPK and inhibition of mTOR signaling. Its multifaceted effects on key cellular pathways, including PI3K/Akt signaling, autophagy, apoptosis, and cell cycle progression, underscore its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cancer biology and drug development who are investigating the mechanism of action and therapeutic applications of this compound and similar compounds. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate the clinical utility of this promising molecule.[4]

References

Preclinical Development of HOSU-53: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOSU-53 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Its potent and selective inhibition of DHODH leads to pyrimidine starvation, demonstrating significant anti-proliferative activity in various cancer models, particularly hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM).[3][4] This document provides a comprehensive overview of the preclinical development of Hthis compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, outlining experimental protocols, and visualizing critical pathways and workflows.

Introduction